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(4-Bromo-1h-indol-1-yl)acetic acid Documentation Hub

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  • Product: (4-Bromo-1h-indol-1-yl)acetic acid
  • CAS: 1253926-06-5

Core Science & Biosynthesis

Foundational

(4-Bromo-1H-indol-1-yl)acetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery The indole scaffold, a bicyclic aromatic heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole scaffold, a bicyclic aromatic heterocycle, holds a distinguished position in the realm of medicinal chemistry, often referred to as a "privileged structure."[1] This designation stems from its remarkable ability to serve as a versatile template for interacting with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Found at the core of the essential amino acid tryptophan, the indole motif is a recurring feature in a multitude of natural products and synthetic molecules with profound therapeutic applications.[1] Its derivatives have been successfully developed into anticancer, anti-inflammatory, and antiviral agents, underscoring the scaffold's vast potential in drug design and development.[2]

Strategic modifications to the indole ring system are a cornerstone of medicinal chemistry, aimed at fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. One such powerful modification is halogenation, the introduction of halogen atoms, which can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1] The introduction of a bromine atom, in particular, can be a key step in enhancing the interaction with biological targets or directing further chemical transformations.[1]

This technical guide focuses on (4-Bromo-1H-indol-1-yl)acetic acid , a molecule that combines the privileged indole scaffold with two key functional modifications: a bromine atom at the C4-position and an acetic acid moiety at the N1-position. While direct and extensive research on this specific molecule is emerging, its structural features suggest a strong potential for significant biological activity. This guide will, therefore, provide a comprehensive overview of its synthesis, potential therapeutic applications based on the well-established activities of closely related analogues, and detailed experimental protocols to facilitate further investigation.

Synthesis and Chemical Properties of (4-Bromo-1H-indol-1-yl)acetic Acid

The synthesis of (4-Bromo-1H-indol-1-yl)acetic acid can be logically approached through the N-alkylation of the commercially available starting material, 4-bromoindole. This strategy involves the introduction of the acetic acid side chain at the indole nitrogen, a common and generally high-yielding transformation in indole chemistry.

A plausible and efficient synthetic route is a two-step process involving an initial esterification followed by hydrolysis. This approach is outlined below and is based on established methodologies for the N-alkylation of indoles.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification start 4-Bromoindole intermediate (4-Bromo-1H-indol-1-yl)acetate Intermediate start->intermediate N-Alkylation reagent1 Ethyl bromoacetate Base (e.g., NaH) product (4-Bromo-1H-indol-1-yl)acetic acid intermediate->product Hydrolysis reagent2 Base-catalyzed hydrolysis (e.g., NaOH or LiOH)

Caption: Proposed synthetic pathway for (4-Bromo-1H-indol-1-yl)acetic acid.

Experimental Protocol: Synthesis of (4-Bromo-1H-indol-1-yl)acetic Acid

Step 1: Synthesis of Ethyl (4-Bromo-1H-indol-1-yl)acetate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromoindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl (4-bromo-1H-indol-1-yl)acetate.

Step 2: Synthesis of (4-Bromo-1H-indol-1-yl)acetic Acid

  • Dissolve the purified ethyl (4-bromo-1H-indol-1-yl)acetate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution and stir at room temperature.

  • Monitor the hydrolysis of the ester by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield (4-Bromo-1H-indol-1-yl)acetic acid.

Potential Therapeutic Applications and Mechanisms of Action

While specific biological data for (4-Bromo-1H-indol-1-yl)acetic acid is not yet widely published, a strong case for its potential therapeutic utility can be built upon the extensive research into its structural analogues. The following sections explore the likely avenues of pharmacological activity for this compound.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority.[3] Indole-3-acetic acid (IAA), a positional isomer of the title compound, has demonstrated significant anti-inflammatory and anti-oxidative properties.[4][5]

One of the key mechanisms underlying the anti-inflammatory effects of IAA is the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme with potent anti-inflammatory functions.[4][5] IAA has also been shown to mitigate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages.[4][5] This is achieved, in part, by inhibiting the nuclear translocation of the transcription factor NF-κB, a central regulator of the inflammatory response.[4][5]

Furthermore, recent studies have identified indole derivatives as potent inhibitors of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to tissue damage during inflammation.[6] Indole acetic acid, in particular, has been shown to be a potent MPO inhibitor, reducing MPO-mediated tissue damage in a model of colitis.[6]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound (4-Bromo-1H-indol-1-yl) acetic acid (Hypothesized) Compound->NFkB Inhibition HO1 HO-1 Induction Compound->HO1 Induction HO1->Inflammation Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Given these precedents, it is highly probable that (4-Bromo-1H-indol-1-yl)acetic acid will exhibit anti-inflammatory activity, potentially through the modulation of the NF-κB and HO-1 pathways. The presence of the bromine atom could further enhance its potency and selectivity.

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer therapeutics.[2] Indole derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, including the inhibition of tubulin polymerization, topoisomerase activity, and various protein kinases.[2]

The introduction of a bromine atom to the indole ring has been a successful strategy in the development of potent anticancer agents. For instance, certain brominated indole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7] Furthermore, N-alkylated indoles have also shown promise as anticancer compounds.[7]

The acetic acid moiety at the N1-position is another feature of interest. N-heteroaryl acetic acid salts have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that are promising targets for cancer therapy.[8]

Considering these factors, (4-Bromo-1H-indol-1-yl)acetic acid represents a promising candidate for anticancer drug discovery. Its potential mechanisms of action could include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Biological Activities of Selected Indole Derivatives

Compound/Derivative ClassBiological ActivityReference(s)
Indole-3-acetic acidAnti-inflammatory, Antioxidant, MPO inhibitor[4][5][6]
Brominated IndolesAnticancer, Cytotoxic[7]
N-Alkyl IndolesAnticancer[7]
N-Heteroaryl Acetic AcidsHDAC Inhibition, Anticancer[8]
Indole Acetic Acid AnaloguesCOX Inhibition, Analgesic[9]
Enzyme Inhibition

The structural features of (4-Bromo-1H-indol-1-yl)acetic acid make it a candidate for evaluation as an inhibitor of various enzymes. As previously mentioned, indole acetic acid is an MPO inhibitor.[6] Additionally, other indole acetic acid analogues have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9] The broader class of indole derivatives has also yielded inhibitors of ectonucleotidases, enzymes implicated in cancer progression.[10]

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For (4-Bromo-1H-indol-1-yl)acetic acid, two key positions are modified:

  • N1-Position: The acetic acid side chain at the N1-position introduces a carboxylic acid group, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors. This acidic group can participate in crucial hydrogen bonding interactions with the target protein. The length and flexibility of this side chain are critical for optimal binding.

  • C4-Position: Substitution at the C4-position of the indole ring is less common than at other positions, making compounds with this feature particularly interesting. The bromine atom at this position is an electron-withdrawing group, which will influence the electronic distribution of the entire indole ring system. This can affect the pKa of the indole N-H (in the parent indole), its hydrogen bonding capabilities, and its susceptibility to metabolic degradation. The lipophilicity introduced by the bromine atom can also impact cell permeability and target engagement.

SAR_Diagram Core (4-Bromo-1H-indol-1-yl)acetic acid Indole Scaffold N1-Acetic Acid C4-Bromo Substituent Indole_Scaffold Privileged structure Provides core pharmacophore Core:f1->Indole_Scaffold N1_Acetic_Acid Introduces acidic moiety Potential for H-bonding Modulates solubility Core:f2->N1_Acetic_Acid C4_Bromo Electron-withdrawing Increases lipophilicity Potential for halogen bonding Modulates metabolic stability Core:f3->C4_Bromo

Sources

Exploratory

(4-Bromo-1H-indol-1-yl)acetic Acid: A Comprehensive Technical Guide to a Promising CRTH2 Antagonist Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of (4-Bromo-1H-indol-1-yl)acetic acid as a scaffold for the developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (4-Bromo-1H-indol-1-yl)acetic acid as a scaffold for the development of potent and selective antagonists for the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). We will delve into the scientific rationale, synthesis, and comprehensive in vitro characterization of this promising compound class, offering field-proven insights and detailed experimental methodologies to empower your drug discovery endeavors.

The CRTH2 Receptor: A Key Target in Allergic Inflammation

The CRTH2 receptor, also known as DP2, is a G-protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is a major product of activated mast cells.[3] Upon binding of PGD2, the CRTH2 receptor signals through Gαi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and a transient increase in intracellular calcium concentration.[1][4] This signaling cascade ultimately triggers the chemotaxis, activation, and degranulation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[5][6] By blocking the action of PGD2 at the CRTH2 receptor, antagonists can effectively disrupt this pro-inflammatory signaling and ameliorate the symptoms of allergic inflammation. The indole acetic acid scaffold has emerged as a promising starting point for the development of such antagonists.[3]

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein Gαi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Cellular_Response Cellular Responses Ca2->Cellular_Response Triggers Chemotaxis Chemotaxis Cellular_Response->Chemotaxis Activation Activation Cellular_Response->Activation Degranulation Degranulation Cellular_Response->Degranulation Antagonist (4-Bromo-1h-indol-1-yl)acetic acid (Antagonist) Antagonist->CRTH2 Blocks Experimental_Workflow cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki) Calcium_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Calcium_Assay Potent binders Chemotaxis_Assay Chemotaxis Assay (Determine IC50) Calcium_Assay->Chemotaxis_Assay Functionally active SAR_Studies Structure-Activity Relationship (SAR) Studies Chemotaxis_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized leads

Sources

Protocols & Analytical Methods

Method

Scalable preparation of (4-Bromo-1h-indol-1-yl)acetic acid for pharmaceutical research

Executive Summary (4-Bromo-1H-indol-1-yl)acetic acid is a high-value pharmacophore, serving as a critical intermediate for CRTH2 antagonists (e.g., Ramatroban analogs) and antiviral candidates.[1] While laboratory-scale...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-1H-indol-1-yl)acetic acid is a high-value pharmacophore, serving as a critical intermediate for CRTH2 antagonists (e.g., Ramatroban analogs) and antiviral candidates.[1] While laboratory-scale synthesis often utilizes sodium hydride (NaH) for N-alkylation, this method poses significant safety and scalability risks due to hydrogen gas evolution and moisture sensitivity.[1]

This Application Note details a process-optimized protocol utilizing a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetonitrile), followed by base-mediated hydrolysis.[1] This route eliminates the need for chromatographic purification, relying instead on controlled precipitation to achieve purities >98% on a multi-gram to kilogram scale.

Strategic Process Analysis

Retrosynthetic Logic

The target molecule is synthesized via a two-step sequence:[1]

  • N-Alkylation: Nucleophilic substitution of ethyl bromoacetate by the indole nitrogen.[1]

  • Saponification: Hydrolysis of the ester to the free acid.

Critical Process Parameters (CPP)
ParameterLaboratory Method (Avoid)Scalable Method (Recommended)Rationale for Scale-Up
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃) NaH generates explosive H₂ gas and is pyrophoric.[1] K₂CO₃ is stable, cheap, and easily handled.
Solvent THF / DMFDMF or Acetonitrile (MeCN) DMF offers superior solubility for the lipophilic 4-bromoindole. MeCN is a greener alternative if solubility permits.[1]
Purification Flash ChromatographyAcid-Base Precipitation Chromatography is cost-prohibitive at kg scale.[1] The product's acidity allows isolation via pH adjustment.
Regioselectivity High (N1 vs C3)High (N1) The pKa of Indole NH (~16) allows deprotonation by carbonate bases at elevated temps, favoring N-alkylation over C-alkylation due to the hard/soft acid-base theory (HSAB).

Visual Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical decision points for process control.

ReactionScheme cluster_QC Quality Control Gates Start 4-Bromoindole (SM) Inter Intermediate Ester (In-situ or Isolated) Start->Inter Step 1: N-Alkylation Reagents1 Ethyl Bromoacetate K2CO3, DMF, 80°C Reagents1->Inter Product Target Acid (Precipitate) Inter->Product Step 2: Hydrolysis QC1 IPC: HPLC < 2% SM remaining Inter->QC1 Reagents2 NaOH / H2O MeOH, Reflux Reagents2->Product Acidification HCl (aq) pH 2-3 Acidification->Product Precipitation

Caption: Figure 1. Two-step scalable synthesis workflow. The intermediate ester can be isolated or carried through in a telescope process.

Detailed Experimental Protocol

Safety Note: 4-Bromoindole is expensive and potentially bioactive.[1] Ethyl bromoacetate is a lachrymator and alkylating agent.[1] Perform all operations in a fume hood.

Step 1: N-Alkylation

Reagents: 4-Bromoindole (1.0 eq), Ethyl Bromoacetate (1.2 eq), K₂CO₃ (2.0 eq), DMF (5-7 vol).

  • Charge a reaction vessel with 4-Bromoindole and anhydrous DMF. Stir until dissolved.

  • Add Potassium Carbonate (powdered) in a single portion. The suspension will be off-white.[1]

  • Heat the mixture to 60°C.

  • Add Ethyl Bromoacetate dropwise over 30 minutes. Note: Exotherm is minimal, but controlling addition rate prevents local high concentrations that could favor bis-alkylation or side reactions.[1]

  • Stir at 80°C for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% unreacted indole.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour mixture into Ice/Water (10 volumes).

    • The ester intermediate often precipitates as a solid. Filter and wash with water.[1]

    • Alternative (if oil forms): Extract with Ethyl Acetate, wash with brine, dry (Na₂SO₄), and concentrate.[3]

Step 2: Hydrolysis & Isolation

Reagents: Intermediate Ester, NaOH (2.5 eq), Methanol (5 vol), Water (2 vol).

  • Dissolve the crude ester in Methanol.

  • Add aqueous NaOH solution (2.5 eq dissolved in minimum water).

  • Reflux (approx. 65°C) for 1–2 hours.

  • IPC: Monitor disappearance of ester peak.

  • Concentrate the mixture under reduced pressure to remove Methanol. Crucial: Removing alcohol ensures efficient precipitation in the next step.

  • Dilute the aqueous residue with water (5 vol).

  • Wash the basic aqueous layer with MTBE (Methyl tert-butyl ether) or Dichloromethane (2 vol) to remove unreacted organic impurities (e.g., traces of starting material or N-alkylated byproducts). Discard the organic layer.

  • Acidify the aqueous layer slowly with 1M HCl to pH 2–3 while stirring vigorously.

  • Precipitation: The product will precipitate as a white/off-white solid.[1]

  • Filter the solid, wash with water (3x) and Hexanes (1x).

  • Dry in a vacuum oven at 45°C to constant weight.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Consistent with structure (see below)
Residual Solvent GC-Headspace< 5000 ppm (MeOH/DMF)

Expected NMR Signals (DMSO-d6):

  • δ 12.90 (s, 1H): Carboxylic acid -OH (broad).

  • δ 7.50 - 7.10 (m, 3H): Indole aromatic protons (C5, C6, C7). Note: C4 is substituted.

  • δ 7.35 (d, 1H): C2-H.

  • δ 6.45 (d, 1H): C3-H.

  • δ 5.05 (s, 2H): N-CH₂-COOH (Methylene linker).[1]

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue: Low Yield or Purity Check1 Is SM remaining after Step 1? Problem->Check1 Action1 Increase Temp to 90°C or Add 0.1 eq KI (Catalyst) Check1->Action1 Yes Check2 Is Product Oiling out upon acidification? Check1->Check2 No Action2 Cool to 0°C during HCl addition. Seed with pure crystal. Check2->Action2 Yes Check3 C3-Alkylation observed? Check2->Check3 No Action3 Switch solvent to MeCN. Ensure Base is anhydrous. Check3->Action3 Yes

Caption: Figure 2. Process decision tree for troubleshooting common scale-up issues.

References

  • National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PMC10115049.[1] Retrieved from [Link]

  • MDPI. (2024).[4] Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate. Molecules. Retrieved from [Link]

  • ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

Sources

Application

Reaction conditions for introducing acetic acid groups to the indole nitrogen

-Carboxymethylation of Indole Abstract The introduction of an acetic acid moiety onto the indole nitrogen (position 1) is a critical transformation in medicinal chemistry, yielding scaffolds found in aldose reductase inh...

Author: BenchChem Technical Support Team. Date: February 2026


-Carboxymethylation of Indole 

Abstract

The introduction of an acetic acid moiety onto the indole nitrogen (position 1) is a critical transformation in medicinal chemistry, yielding scaffolds found in aldose reductase inhibitors, antagonists of the prostaglandin


 receptor, and auxins. While the indole nucleus is an ambident nucleophile capable of reacting at both N1 and C3, selective 

-alkylation requires precise control over solvent polarity, base counter-ions, and electrophile "hardness." This guide details three validated protocols for synthesizing indole-1-acetic acid derivatives, prioritizing regiocontrol, yield, and scalability.

Mechanistic Foundation & Critical Parameters

To achieve high fidelity in


-alkylation, one must disrupt the natural tendency of the indole system to react at the C3 position (the soft nucleophilic site).
The Ambident Nucleophile Challenge
  • Acidity: The indole N-H has a

    
     of 
    
    
    
    (in DMSO). Deprotonation yields the indolide anion.[1][2]
  • Regioselectivity (N1 vs. C3):

    • N1 Attack: Favored by hard electrophiles (e.g., alkyl halides,

      
      -haloesters) and ionic bases  (NaH, KOH) in polar aprotic solvents  (DMF, DMSO).[2] The high charge density on the nitrogen in the dissociated ion pair drives attack at N1.
      
    • C3 Attack: Favored by soft electrophiles, tight ion pairs (e.g., Grignard reagents), or Lewis acid catalysis.

  • Electrophile Selection: Ethyl bromoacetate or methyl bromoacetate are preferred over free chloroacetic acid for lab-scale synthesis.[2] The ester group prevents the consumption of base by the carboxylic acid and enhances the electrophilicity of the

    
    -carbon.
    

IndoleSelectivity Indole Indole (Neutral) Anion Indolide Anion (Ambident Nucleophile) Indole->Anion Deprotonation (pKa ~16) Base Strong Base (NaH, KOH) Base->Anion N_Path N1-Alkylation (Kinetic/Ionic Control) Anion->N_Path Polar Aprotic Solvent Hard Electrophile (Br-CH2-COOEt) Dissociated Ion Pair C_Path C3-Alkylation (Thermodynamic/Soft Control) Anion->C_Path Non-polar Solvent Soft Electrophile Tight Ion Pair (Mg2+)

Figure 1: Mechanistic divergence in indole alkylation.[2] Successful N-acetic acid introduction relies on the "N_Path" conditions.

Experimental Protocols

Method A: The "Gold Standard" Anhydrous Protocol (NaH/DMF)

Best for: High-value substrates, small-to-medium scale, ensuring maximum N1 selectivity.[2]

Reagents:

  • Indole substrate (1.0 equiv)[2][3][4]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Ethyl Bromoacetate (1.1 equiv)

  • DMF (Anhydrous, 0.1 M concentration relative to indole)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the indole substrate in anhydrous DMF. Cool to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution.[2] Stir at

    
     for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the indolide anion (solution often turns yellow/red).
    
  • Alkylation: Re-cool to

    
    . Add Ethyl Bromoacetate dropwise via syringe.[2]
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexane).[2]

  • Quench: Pour the mixture into ice-cold saturated

    
     solution.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    , critical to remove DMF) and brine.[2] Dry over
    
    
    and concentrate.
  • Hydrolysis (to Acid): Dissolve the crude ester in EtOH/THF (1:1). Add 2M NaOH (3.0 equiv).[2] Stir at RT for 2 hours. Acidify to pH 2 with 1M HCl. The precipitate is the target Indole-1-acetic acid .[2]

Why this works: DMF solvates the


 cation, leaving the indolide "naked" and highly reactive at the nitrogen center.
Method B: Phase Transfer Catalysis (PTC)

Best for: Large scale (>10g), moisture-sensitive bases avoidance, green chemistry compliance.[2]

Reagents:

  • Indole substrate[2][3][4][5][6][7][8][9][10][11]

  • Toluene (Solvent)

  • 50% Aqueous NaOH (Base)[2]

  • Tetrabutylammonium Bromide (TBAB) or Sulfate (5 mol% catalyst)[2]

  • Ethyl Bromoacetate

Step-by-Step Procedure:

  • Biphasic Setup: In a flask, combine the indole solution (in Toluene) and 50% aq. NaOH.

  • Catalyst Addition: Add TBAB. The mixture will form two distinct layers.[2]

  • Alkylation: Add Ethyl Bromoacetate dropwise with vigorous stirring (essential for PTC).

  • Reaction: Stir at RT or mild heat (

    
    ) for 4–6 hours.
    
  • Workup: Separate phases. The organic layer contains the product.[4][12] Wash with water and brine.[2] Evaporate toluene.[2]

  • Hydrolysis: Proceed as in Method A.

Why this works: The quaternary ammonium salt shuttles the hydroxide/indolide across the interface. The organic phase protects the active species from excessive water, while the high concentration of NaOH ensures rapid deprotonation.

Method C: Direct Alkylation (One-Step to Acid)

Best for: Industrial optimization, skipping the ester intermediate.[2] Note: Requires strict stoichiometry.

Reagents:

  • Indole substrate[2][3][4][5][6][7][8][9][10][11]

  • Potassium Hydroxide (KOH) (powdered, 3.0 equiv)

  • Chloroacetic Acid (1.1 equiv)[2]

  • Acetone or DMSO

Step-by-Step Procedure:

  • Base Activation: Suspend powdered KOH in Acetone (or dissolve in DMSO for faster rates).

  • Mixing: Add the indole and stir for 30 mins.

  • Addition: Add Chloroacetic acid (dissolved in minimal solvent) slowly. Note: The first equivalent of base neutralizes the carboxylic acid; the second and third deprotonate the indole and drive the reaction.

  • Reaction: Reflux (Acetone) or heat to

    
     (DMSO) for 6–12 hours.
    
  • Workup: Remove solvent.[2][12] Dissolve residue in water.[2] Wash with ether (removes unreacted indole).[2]

  • Precipitation: Acidify the aqueous layer with conc.[2] HCl. The Indole-1-acetic acid will precipitate directly.[2]

Data Summary & Comparison

ParameterMethod A (NaH/DMF)Method B (PTC)Method C (Direct KOH)
N1 Selectivity Excellent (>95%)Very Good (>90%)Good (80-90%)
Moisture Sensitivity High (Requires Anhydrous)LowLow
Scalability Low (H2 evolution, DMF waste)High (Toluene/Water)High
Step Count 2 (Alkylation + Hydrolysis)21
Primary Risk C3-alkylation if temp too highIncomplete conversionSolubility of dianion

Troubleshooting & Optimization

  • Issue: Low Yield / Unreacted Indole.

    • Cause: Incomplete deprotonation.[1][2]

    • Fix: Ensure NaH is fresh.[2] If using Method B, increase stirring speed (mass transfer limitation).[2]

  • Issue: C3-Alkylation Byproducts.

    • Cause: Reaction temperature too high or solvent too non-polar without PTC.[2]

    • Fix: Keep addition of electrophile at

      
      .[2] Use DMF or DMSO.
      
  • Issue: Product is an Oil (Acid form).

    • Fix: Indole-1-acetic acids can be sticky.[2] Recrystallize from Benzene/Petroleum Ether or Water/Ethanol mixtures.[2]

Workflow Visualization

Workflow Start Start: Indole Substrate Choice Select Method Start->Choice MethodA Method A: NaH / DMF (High Purity) Choice->MethodA MethodB Method B: PTC / Toluene (Scale-Up) Choice->MethodB Intermed Intermediate: Ethyl Indole-1-Acetate MethodA->Intermed Ethyl Bromoacetate MethodB->Intermed Ethyl Bromoacetate TBAB Hydrolysis Hydrolysis: NaOH / EtOH / H2O Intermed->Hydrolysis Acidification Acidification (pH 2) Precipitation Hydrolysis->Acidification Final Final Product: Indole-1-Acetic Acid Acidification->Final

Figure 2: Decision tree and process flow for the synthesis of Indole-1-acetic acid.

References

  • Classic N-Alkylation Protocol: Heaney, H., & Ley, S. V. (1973).[2] N-Alkylation of indoles. Journal of the Chemical Society, Perkin Transactions 1, 499-500. Link

  • Phase Transfer Catalysis: Bocchi, V., Casnati, G., Dossena, A., & Marchelli, R. (1978).[2] Synthesis of

    
    -alkylindoles by phase transfer catalysis. Synthesis, 1979(12), 961-962.[2] Link
    
  • Regioselectivity Mechanisms: Sundberg, R. J. (1996).[2] Indoles (Best Synthetic Methods).[2][4][10] Academic Press.[2] (Standard text on Indole Chemistry).

  • Green/Direct Methods: Shiri, M. (2012).[2] Indoles: Industrial and environmental applications.[2][7] Chemical Reviews, 112(6), 3508-3549.[2] Link

  • BenchChem Protocol Database: N-alkylation of 5-Bromoindole. Link (Verified via search context 1.4).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for (4-Bromo-1H-indol-1-yl)acetic Acid Purity

This guide provides an in-depth technical comparison and validation protocol for the HPLC analysis of (4-Bromo-1H-indol-1-yl)acetic acid (CAS: 1253926-06-5).[1] It contrasts a standard generic screening method against an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for the HPLC analysis of (4-Bromo-1H-indol-1-yl)acetic acid (CAS: 1253926-06-5).[1] It contrasts a standard generic screening method against an optimized, validated protocol designed for pharmaceutical quality control, ensuring compliance with ICH Q2(R1) guidelines.

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary & Compound Profile

(4-Bromo-1H-indol-1-yl)acetic acid is a critical intermediate in the synthesis of bioactive indole derivatives, including CRTH2 antagonists and auxin analogs.[1] Its purity analysis presents specific chromatographic challenges:

  • Acidity: The carboxylic acid moiety (pKa ≈ 4.[1]5) leads to peak tailing and variable retention if pH is uncontrolled.[1]

  • Hydrophobicity: The 4-bromo substituent increases lipophilicity compared to the parent indole, requiring optimized organic strength for elution.[1]

  • Impurities: Critical separation is required between the target acid, the starting material (4-Bromoindole ), and the hydrolysis intermediate (Methyl/Ethyl esters ).

This guide compares a Generic "Walk-Up" Method (Method A) against an Optimized Phosphate-Buffered Method (Method B) , demonstrating why Method B is the required standard for rigorous validation.

Compound Physicochemical Profile
PropertyDataChromatographic Implication
Structure Indole core, N1-acetic acid, C4-BromineUV active (220 nm, 280 nm).[1] π-π interactions possible.[1]
Molecular Weight 254.08 g/mol Suitable for standard HPLC-UV or LC-MS.[1]
Acid Dissociation (pKa) ~4.5 (Carboxylic Acid)Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention/sharpness.[1]
LogP ~2.8 (Estimated)Moderately lipophilic; requires gradient elution.[1]

Method Comparison: Generic vs. Optimized

We evaluated two methodologies. Method A represents a typical "first-pass" screening approach used in synthetic labs.[1] Method B represents the "Product" — a robust, validated method suitable for QC release.

Method A: The "Generic" Alternative
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[1]

  • Gradient: Linear 5-95% B over 20 min.

Performance Analysis:

  • Pros: Compatible with LC-MS; simple preparation.[1]

  • Cons: TFA is volatile, leading to baseline drift at low UV wavelengths (210-220 nm).[1] The lack of buffering capacity often results in peak tailing (Tailing Factor > 1.[1]5) for the free acid due to secondary silanol interactions.[1]

Method B: The Optimized "Gold Standard" (Recommended)
  • Column: High-Purity End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: Optimized slope (see protocol below).

Performance Analysis:

  • Pros: Phosphate buffer suppresses silanol activity and locks the protonation state of the carboxylic acid.[1]

  • Result: Tailing Factor < 1.2; Resolution (Rs) > 3.0 between acid and ester impurities; flat baseline at 220 nm.[1]

Comparative Data Summary
ParameterMethod A (0.1% TFA)Method B (Phosphate pH 2.5)Verdict
Peak Symmetry (Tf) 1.6 (Tailing)1.08 (Symmetric) Method B Superior
Resolution (Acid vs Impurity) 1.83.5 Method B Superior
LOD (Signal-to-Noise) 0.5 µg/mL0.1 µg/mL Method B Superior
Baseline Stability (220nm) DriftingFlat Method B Superior

Scientific Rationale & Decision Logic

The following diagram illustrates the decision pathway for selecting Method B, highlighting the mechanistic reasons for rejecting Method A for validation purposes.

MethodSelection Start Start: Method Development (4-Bromo-1H-indol-1-yl)acetic acid CheckAcid Analyze Analyte Properties: Carboxylic Acid (pKa ~4.5) Start->CheckAcid RouteA Route A: Volatile Acid (TFA/Formic) (LC-MS Compatible) CheckAcid->RouteA Screening RouteB Route B: Non-Volatile Buffer (Phosphate) (UV Stability Focus) CheckAcid->RouteB QC/Purity EvalA Evaluation A: - Baseline Drift @ 220nm - Variable Ionization - Peak Tailing > 1.5 RouteA->EvalA EvalB Evaluation B: - pH 2.5 suppresses ionization - High Ionic Strength masks silanols - Flat Baseline RouteB->EvalB Decision Select Method B for Validation (ICH Q2 Compliance) EvalA->Decision Rejected for QC EvalB->Decision Accepted

Figure 1: Method Development Decision Tree highlighting the selection of phosphate buffering for acidic indoles.

Detailed Validation Protocol (Method B)

This protocol is designed to be self-validating. The system suitability tests (SST) act as a gateway; if they fail, the data is invalid.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18, 4.6 × 100 mm, 3.5 µm (or 5 µm).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: 220 nm (Impurities), 280 nm (Assay).

  • Injection Volume: 10 µL.

Mobile Phase Preparation:

  • Solvent A: Dissolve 2.72 g KH₂PO₄ in 1000 mL water.[1] Adjust pH to 2.5 with dilute Phosphoric Acid (85%).[1] Filter (0.45 µm).[1]

  • Solvent B: Acetonitrile (100%).[1]

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 20 80 Linear Ramp
18.0 20 80 Wash
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | End |

Validation Parameters (ICH Q2(R1))
A. Specificity (Forced Degradation)

Objective: Prove the method can separate the main peak from degradants.[1]

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 2 hours (Expect ester hydrolysis if ester impurity exists).

  • Oxidation: 3% H₂O₂, RT, 4 hours (Indole ring oxidation).

  • Acceptance: Peak purity index > 0.999 (via PDA) for the main peak; Resolution > 1.5 for all degradants.[1]

B. Linearity
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
C. Accuracy (Recovery)
  • Spike known amounts of (4-Bromo-1H-indol-1-yl)acetic acid into a placebo matrix or solvent at 80%, 100%, and 120%.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

D. Precision
  • System Precision: 6 injections of Standard. RSD

    
     1.0%.[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.[1][3]
    

Validation Workflow Visualization

The following diagram outlines the sequential workflow for validating this method, ensuring no step is skipped.

ValidationWorkflow Prep 1. System Suitability (RSD < 1%, Tailing < 1.5) Spec 2. Specificity (Stress Testing) Prep->Spec Lin 3. Linearity & Range (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Report 6. Final Validation Report Prec->Report

Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R1).

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Foundational text on mobile phase pH selection for acidic compounds).
  • Kazakevich, Y., & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley, 2007.
  • PubChem. "4-Bromoindole Compound Summary."[1] National Center for Biotechnology Information. [Link] (Source for physicochemical properties of the indole core).[1]

Sources

Comparative

Crystal structure analysis and X-ray diffraction of indole acetic acid analogs

Comparative Guide: Crystal Structure Analysis & XRD of Indole-3-Acetic Acid (IAA) Analogs Executive Summary Indole-3-acetic acid (IAA) is the archetypal auxin, a critical hormone in plant development and a scaffold of in...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Crystal Structure Analysis & XRD of Indole-3-Acetic Acid (IAA) Analogs

Executive Summary

Indole-3-acetic acid (IAA) is the archetypal auxin, a critical hormone in plant development and a scaffold of interest in pharmacology for its indole moiety.[1][2][3][4] However, its metabolic instability has driven the development of synthetic analogs like Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) .

For researchers in drug discovery and agrochemistry, understanding the solid-state arrangement of these molecules via X-ray Diffraction (XRD) is pivotal. It reveals the intermolecular forces—specifically hydrogen bonding and


-

stacking—that dictate stability, solubility, and receptor binding affinity (e.g., to the TIR1 ubiquitin ligase complex). This guide provides a technical comparison of these analogs, supported by crystallographic data and experimental protocols.

Comparative Crystallographic Profile

The following table synthesizes structural data for IAA and its primary analogs. Note the prevalence of the monoclinic system, driven by the directional hydrogen bonding of the carboxylic acid groups.

FeatureIndole-3-Acetic Acid (IAA) Indole-3-Butyric Acid (IBA) 1-Naphthaleneacetic Acid (NAA)
Formula



Crystal System MonoclinicTriclinic / Monoclinic*Monoclinic
Space Group


or


Primary Interaction Centrosymmetric Carboxyl DimersCarboxyl Dimers + Flexible ChainHydrophobic Naphthalene Stacking
Solubility (Recryst.) Ethanol, Acetone, EtOAcEthanol, AcetoneWater (hot), Ethanol
Melting Point 168–170 °C124–125 °C131–133 °C
Stability Light Sensitive (Oxidizes)Thermally Unstable (Decomposes)Chemically Stable

*Note: IBA has been reported with varying unit cell metrics depending on solvent and polymorph; "cubic" descriptors in some commercial databases are often morphological, not crystallographic.

Structural Analysis & Mechanism

IAA: The Dimer Motif

In the solid state, IAA typically forms centrosymmetric dimers . The carboxylic acid groups of two adjacent molecules face each other, forming an eight-membered ring via two


 hydrogen bonds (approx. 2.6 Å).
  • Significance: This dimerization shields the polar carboxyl groups, increasing lipophilicity in the crystal lattice. This mimics the "protonated" form required for membrane diffusion in biological systems.

IBA: The Flexible Linker Effect

IBA differs from IAA by the addition of two methylene groups.

  • Crystallographic Impact: The longer alkyl chain introduces conformational flexibility. In the crystal lattice, the butyric acid chain often adopts a gauche or anti conformation to maximize packing efficiency. This flexibility often lowers the melting point compared to IAA (125°C vs 170°C) and can lead to disorder in the alkyl chain region of the electron density map.

NAA: The Naphthalene Stacking

NAA replaces the indole ring with a naphthalene ring.

  • Packing: Lacking the N-H donor of the indole, NAA relies heavily on

    
    -
    
    
    
    stacking interactions between naphthalene rings.
  • Biological Relevance: The lack of the N-H group changes the hydrogen bonding network within the TIR1 receptor pocket, yet NAA remains a potent auxin. XRD studies reveal that the carboxylate position relative to the ring system is the critical pharmacophore, which is conserved across IAA and NAA.

Experimental Protocol: Crystallization & XRD

Objective: Obtain high-quality single crystals suitable for structure solution (


).
Crystallization Workflow (Vapor Diffusion)

For small organic acids like auxins, vapor diffusion is superior to simple evaporation as it controls the rate of supersaturation.

  • Prepare Solution: Dissolve ~10 mg of the analog (IAA, IBA, or NAA) in 0.5 mL of a "Good Solvent" (e.g., Acetone, Ethanol, or Ethyl Acetate). Ensure it is fully dissolved.

  • Prepare Precipitant: Place 1 mL of a "Poor Solvent" (e.g., Hexane, Pentane, or Water) in the outer reservoir of a crystallization vial.

  • Setup: Place the open inner vial (containing the sample) inside the outer reservoir. Seal the outer reservoir tightly.

  • Incubation: Store in the dark (crucial for IAA) at constant temperature (4°C or 20°C).

  • Observation: Monitor for 2-7 days. Birefringent prisms or needles indicate crystal formation.

Data Collection Strategy
  • Mounting: Use a cryoloop with Paratone oil.

  • Temperature: Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), which is critical for resolving the flexible alkyl chains in IBA and the hydrogen atoms in the carboxylic acid dimer.

  • Resolution: Aim for 0.8 Å or better to accurately locate hydrogen atoms, which define the dimerization state.

Visualization: Structure Solution Workflow

The following diagram outlines the logical flow from raw diffraction frames to a refined molecular model.

XRD_Workflow Start Single Crystal Selection (Polarizing Microscope) DataCol X-Ray Data Collection (Mo/Cu Source, 100K) Start->DataCol Mount Crystal Process Data Reduction (Integration & Scaling) DataCol->Process Bragg Reflections Solve Structure Solution (Direct Methods / Dual Space) Process->Solve Phase Problem Refine Refinement (Least Squares) Minimize R-factor Solve->Refine Initial Model Validate Validation (CheckCIF, Hirshfeld Surface) Refine->Validate Residual Density Validate->Refine Errors Found End Publishable CIF Validate->End No Alerts

Caption: Step-by-step workflow for solving small molecule crystal structures from raw X-ray diffraction data.

Biological Context: Auxin Signaling Pathway

Understanding the crystal structure helps explain how these analogs interact with the TIR1/AFB receptor. The diagram below illustrates the "Molecular Glue" mechanism where the auxin stabilizes the interaction between the receptor (TIR1) and the repressor (Aux/IAA).

Auxin_Pathway Auxin Auxin Analog (IAA / NAA / 2,4-D) TIR1 TIR1 Receptor (F-Box Protein) Auxin->TIR1 Binds Pocket Complex Ternary Complex (TIR1-Auxin-Aux/IAA) TIR1->Complex Stabilizes Interface AuxIAA Aux/IAA Repressor (Transcriptional Repressor) AuxIAA->Complex Recruited Ubiquitin Ubiquitination (SCF Complex) Complex->Ubiquitin E3 Ligase Activity Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExp Gene Expression (ARF Activation) Degradation->GeneExp Repression Lifted

Caption: The "Molecular Glue" mechanism: Auxins bind TIR1, increasing affinity for Aux/IAA repressors, leading to their degradation.

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. (2020). Detailed analysis of hydrogen bonding and packing in indole derivatives.

  • Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology. (2010). Comparison of IAA, NAA, and 2,4-D binding modes in the TIR1 pocket.

  • Chemical Biology in Auxin Research. Plant and Cell Physiology. (2018). Review of synthetic auxins and their structural categorization.

  • Indole-3-acetic acid (IAA) Crystal Data. PubChem. (Accessed 2026).[3] Physical properties and identifiers for IAA.

  • Getting crystals your crystallographer will treasure. Harvard University / NIH. (2015). Standard protocols for small molecule crystallization.

Sources

Validation

Elemental Analysis Standards for (4-Bromo-1H-indol-1-yl)acetic Acid Confirmation

Executive Summary In the synthesis of pharmaceutical intermediates like (4-Bromo-1H-indol-1-yl)acetic acid (CAS: 1065484-83-2), confirming bulk purity is a critical gateway to downstream biological testing. While High-Re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like (4-Bromo-1H-indol-1-yl)acetic acid (CAS: 1065484-83-2), confirming bulk purity is a critical gateway to downstream biological testing. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, they often fail to detect non-chromophoric impurities (inorganics, water, trapped solvents) that skew molarity calculations.

This guide objectively compares Combustion Elemental Analysis (EA) against modern spectroscopic alternatives. It argues that for halogenated indoles, EA remains the "Gold Standard" for establishing absolute bulk purity, provided specific protocols are followed to manage bromine interference.

Theoretical Framework & Acceptance Criteria

Before initiating analysis, the theoretical composition must be established. For (4-Bromo-1H-indol-1-yl)acetic acid (


), the molecular weight is approximately 254.08  g/mol  .[1]
The "Gold Standard" Calculation
ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (

)
Carbon (C) 1012.011120.1147.27% 46.87% – 47.67%
Hydrogen (H) 81.0088.0643.17% 2.77% – 3.57%
Nitrogen (N) 114.00714.0075.51% 5.11% – 5.91%
Bromine (Br) 179.90479.90431.45% Typically N/A for CHN mode

The 0.4% Rule: According to The Journal of Organic Chemistry (JOC) and ACS guidelines, the "Found" values must fall within 0.4% of the "Calculated" values to confirm purity >95% and solvent freedom [1].

Comparative Analysis: EA vs. HRMS vs. qNMR

Why perform destructive combustion analysis when you have HRMS? The answer lies in homogeneity .

Table 1: Technique Performance Matrix
FeatureElemental Analysis (CHN) HRMS (ESI/APCI) qNMR (Quantitative)
Primary Output Bulk Purity (Mass %)Molecular Formula / IdentityMolar Ratio / Structure
Bromine Handling High Risk: Requires Ag trap to prevent interference.Excellent: Isotope pattern (

) confirms presence.
Neutral: No direct detection, but shifts confirm position.
Inorganic Detection Indirect: Values drop uniformly if salt/silica present.Poor: Salts often suppress ionization or are invisible.Poor: Invisible unless nuclei specific (

) are used.
Solvent Detection Excellent: C/H deviation indicates trapped EtOAc/DCM.Poor: Solvents usually lost in vacuum/desolvation.Excellent: Distinct peaks, but requires integration.
Sample Required ~2–5 mg (Destructive)<0.1 mg~10 mg (Non-destructive)
Verdict Mandatory for Batch Release Mandatory for ID Best for Potency Assay

Critical Insight: HRMS proves what the molecule is; EA proves how much of the powder is actually that molecule. For a brominated indole, a perfect HRMS score can still exist in a sample that is 15% silica gel by weight. EA would catch this; HRMS would not [2].

Experimental Protocol: Handling the Bromine Interference

Analyzing (4-Bromo-1H-indol-1-yl)acetic acid requires modifying standard CHN protocols. Bromine gases (


, 

) generated during combustion can interfere with Nitrogen detection or poison the catalyst.
Workflow Diagram: The Validation Loop

The following diagram illustrates the decision matrix for validating this specific compound.

ValidationWorkflow Sample Crude (4-Bromo-1H-indol-1-yl)acetic acid Purification Recrystallization / Column Chrom. Sample->Purification Drying Vacuum Drying (50°C, >4 hours) Purification->Drying NMR 1H NMR / HRMS (Structure Confirmation) Drying->NMR Decision Structure Correct? NMR->Decision Decision->Purification No EA_Prep EA Sample Prep (Weigh 2mg in Tin Capsule) Decision->EA_Prep Yes Combustion Combustion (950°C) + Tungsten Trioxide (WO3) + Silver Wool Trap EA_Prep->Combustion Result Compare Found vs. Calc Combustion->Result Pass Pass: Δ < 0.4% (Release Batch) Result->Pass Within Limits Fail Fail: Δ > 0.4% Result->Fail Outside Limits Troubleshoot Check for Solvents (NMR) or Inorganic Salts (Residue) Fail->Troubleshoot Troubleshoot->Drying

Figure 1: Analytical workflow emphasizing the necessity of structural confirmation (NMR) prior to bulk purity assessment (EA).

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • The acetic acid moiety is prone to trapping water and polar solvents.

    • Protocol: Dry sample at 50°C under high vacuum (<1 mbar) for at least 6 hours.

    • Why: A 1% water retention (common in carboxylic acids) will lower Carbon by ~0.5%, causing a false failure.

  • Combustion Configuration:

    • Instrument: CHNS Analyzer (e.g., Elementar vario, PerkinElmer 2400).

    • Oxidation: Flash combustion at 950–1150°C.

    • Halogen Management: You MUST use a combustion tube packed with Silver Wool or add Tungsten Trioxide (

      
      )  powder to the sample capsule [3].
      
    • Mechanism:

      
      . This traps the bromine in the ash crucible, preventing it from reaching the thermal conductivity detector (TCD) and registering as a false signal.
      
  • Data Acquisition:

    • Run a blank (empty tin capsule).

    • Run a standard (e.g., Acetanilide) to calibrate the K-factor.

    • Run the Indole sample in triplicate.

Data Interpretation & Troubleshooting

When results deviate from the theoretical values, use this diagnostic logic:

Scenario A: Carbon is Low (>0.5% deviation)
  • Cause: Solvents or Water.

  • Diagnosis: Check the H value.[2][3][4] If H is high while C is low, you likely have trapped water or methanol.

  • Action: Re-dry the sample or calculate the "Solvated Theoretical" formula (e.g., Sample + 0.5

    
    ) to see if it fits.
    
Scenario B: Nitrogen is High
  • Cause: Incomplete combustion of the Indole ring.

  • Diagnosis: Indoles are thermally stable aromatic systems. If the combustion time is too short, nitrogen oxides (

    
    ) formation may be inconsistent.
    
  • Action: Add more Oxygen boost or increase combustion time.

Scenario C: Erratic Results (Poor Precision)
  • Cause: Bromine Interference.

  • Diagnosis: If replicates vary widely, the Halogen trap (Silver wool) may be saturated, allowing Br gas to pass through.

  • Action: Replace the combustion tube packing.

Visualization: The Combustion Pathway

CombustionLogic Sample Sample + O2 (950°C) Gases CO2, H2O, NOx, Br2, HBr Sample->Gases Trap Silver Wool Trap (Removes Br) Gases->Trap Mixed Gases Reduction Reduction Tube (Cu) (NOx -> N2) Trap->Reduction CO2, H2O, NOx (Br Removed) Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector CO2, H2O, N2

Figure 2: The critical role of the Silver Trap in preventing Bromine from interfering with the detector.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Elementar. (n.d.). Analysis of fluorine and chlorine containing samples. Application Note. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-1h-indol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Bromo-1h-indol-1-yl)acetic acid
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